molecular formula C16H15NO5 B3507484 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate

1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate

Cat. No. B3507484
M. Wt: 301.29 g/mol
InChI Key: WIMIOMQWNQRJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate, also known as MNFN, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate has been shown to inhibit the activity of enzymes involved in tumor growth and induce the expression of genes involved in apoptosis. In neurodegenerative disease research, 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate has been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate has been shown to have various biochemical and physiological effects in cells and animal models. In cancer research, 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate has been found to inhibit the proliferation of cancer cells and induce apoptosis. In neurodegenerative disease research, 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate has been shown to have neuroprotective effects, including the inhibition of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate in lab experiments is its potential as a therapeutic agent for various diseases. 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate has been shown to have promising effects in cancer and neurodegenerative disease research, making it a useful tool for studying these diseases. However, one limitation of 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate is its limited availability and high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate research. One direction is the development of 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate derivatives with improved activity and selectivity. Another direction is the investigation of the pharmacokinetics and toxicity of 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate in animal models, which will be important for its potential use as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate and its potential applications in the treatment of various diseases.

Scientific Research Applications

1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer therapy. In Alzheimer's disease and Parkinson's disease research, 1-methyl-3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(1-methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-10-12-6-3-2-5-11(12)9-13(17(19)20)15(10)22-16(18)14-7-4-8-21-14/h4,7-9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMIOMQWNQRJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=CC(=C1OC(=O)C3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.